

1-(Benzo[b]thiophen-7-yl)ethanone CAS number and identifiers

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Technical Guide: 1-(Benzo[b]thiophen-7-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(Benzo[b]thiophen-7-yl)ethanone**, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details its chemical identifiers, physical properties, synthesis and analytical methodologies, and its role in relevant biological signaling pathways.

Core Chemical Identifiers and Properties

1-(Benzo[b]thiophen-7-yl)ethanone is an organic compound featuring a benzothiophene core acetylated at the 7-position.[1][2] It belongs to the class of benzothiophene derivatives, which are noted for their diverse biological activities.[1]



Identifier	Value
CAS Number	22720-52-1[2][3][4]
Molecular Formula	C10H8OS[2][4]
Molecular Weight	176.23 g/mol
IUPAC Name	1-(1-benzothiophen-7-yl)ethan-1-one
InChI	InChI=1S/C10H8OS/c1-6(11)8-4-5-9-7(3-8)2- 10(9)12/h2-5H,1H3
InChlKey	SBPJBSCSYVSVTM-UHFFFAOYSA-N
SMILES	CC(=O)c1ccc2c(c1)sc=c2
Canonical SMILES	CC(=O)C1=CC=C2C(=C1)SC=C2

Note: Some identifiers were generated using chemical structure drawing and conversion tools based on the known structure and CAS number, as a dedicated public database entry with all identifiers was not readily available.

Experimental Protocols Synthesis of 1-(Benzo[b]thiophen-7-yl)ethanone

While a specific detailed protocol for the synthesis of **1-(Benzo[b]thiophen-7-yl)ethanone** is not widely published, a common method for the acylation of benzothiophenes is the Friedel-Crafts acylation. The following is a generalized protocol based on this reaction.

Reaction:

Materials:

- Benzo[b]thiophene
- Acetyl chloride
- Anhydrous aluminum chloride (AlCl₃)



- Anhydrous dichloromethane (DCM) or another suitable inert solvent
- Hydrochloric acid (HCl), aqueous solution
- Sodium bicarbonate (NaHCO₃), saturated aqueous solution
- Brine (saturated NaCl aqueous solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography elution

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.
- Addition of Acetyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride dropwise to the stirred suspension.
- Addition of Benzo[b]thiophene: After the addition of acetyl chloride, add a solution of benzo[b]thiophene in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
- Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane.
 Combine the organic layers.
- Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.



- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by silica gel column chromatography using a hexaneethyl acetate gradient to yield pure **1-(Benzo[b]thiophen-7-yl)ethanone**.

Note: The regioselectivity of Friedel-Crafts acylation on benzothiophene can yield a mixture of isomers. The separation of the desired 7-yl isomer may require careful chromatographic purification.

Analytical Methods

The characterization and purity assessment of **1-(Benzo[b]thiophen-7-yl)ethanone** can be performed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

- Column: A C18 reverse-phase column is typically suitable.
- Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
- Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

- Column: A non-polar or medium-polarity capillary column.
- Carrier Gas: Helium or hydrogen.
- Injection: Split or splitless injection depending on the concentration.
- MS Detection: Electron ionization (EI) to obtain a characteristic fragmentation pattern for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:



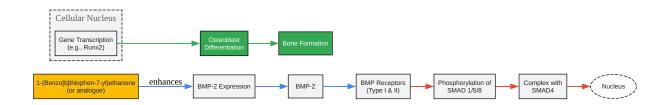
- ¹H NMR: To determine the proton environment in the molecule. The chemical shifts and coupling constants of the aromatic and acetyl protons are characteristic.
- 13C NMR: To identify the number and types of carbon atoms.

Biological Activity and Signaling Pathways

Derivatives of benzothiophene have been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] Notably, analogues of 1-(benzo[b]thiophen-2-yl)ethanone have been investigated for their potential as anti-osteoporosis agents by enhancing the expression of Bone Morphogenetic Protein-2 (BMP-2), a key protein in bone formation.[5][6]

BMP-2 Signaling Pathway

The BMP-2 signaling pathway plays a crucial role in osteoblast differentiation and bone formation. The pathway is initiated by the binding of BMP-2 to its receptors on the cell surface.



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Caption: BMP-2 signaling enhancement by 1-(Benzo[b]thiophen-7-yl)ethanone analogues.

The diagram illustrates how **1-(Benzo[b]thiophen-7-yl)ethanone** analogues can enhance the expression of BMP-2. This leads to the activation of the canonical SMAD signaling pathway, ultimately promoting osteoblast differentiation and bone formation.



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